7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid 7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15356988
InChI: InChI=1S/C13H12N4O3/c1-20-9-4-2-3-8(5-9)11-6-10(12(18)19)16-13-14-7-15-17(11)13/h2-7,11H,1H3,(H,18,19)(H,14,15,16)
SMILES:
Molecular Formula: C13H12N4O3
Molecular Weight: 272.26 g/mol

7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC15356988

Molecular Formula: C13H12N4O3

Molecular Weight: 272.26 g/mol

* For research use only. Not for human or veterinary use.

7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C13H12N4O3
Molecular Weight 272.26 g/mol
IUPAC Name 7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C13H12N4O3/c1-20-9-4-2-3-8(5-9)11-6-10(12(18)19)16-13-14-7-15-17(11)13/h2-7,11H,1H3,(H,18,19)(H,14,15,16)
Standard InChI Key PRSVFEXVYUTGDY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2C=C(NC3=NC=NN23)C(=O)O

Introduction

7-(3-Methoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex heterocyclic compound belonging to the triazolopyrimidine class. This compound features a fused triazole and pyrimidine ring system, along with a methoxyphenyl group and a carboxylic acid functional group. Its unique structure contributes to its diverse biological activities and potential therapeutic applications.

Synthesis Methods

The synthesis of 7-(3-Methoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. Common methods include multicomponent reactions, where hydrazine derivatives and aldehydes are used under various conditions to form the triazolopyrimidine core. These methods allow for efficient production with high purity.

Biological Activities and Applications

This compound exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biological pathways. The triazolopyrimidine framework is often associated with enhanced activity against certain types of cancer and infectious diseases due to its ability to interact with specific biological targets.

CompoundStructural FeaturesUnique Properties
7-(3-Methoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidine-5-carboxylic acidMethoxyphenyl and carboxylic acid groupsAnti-inflammatory and potential anticancer properties
N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxamideFluorophenyl substitutionEnhanced anti-cancer activity
5-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-4,7-dihydro triazolo[1,5-a]pyrimidineChlorophenyl substitutionPotential neuroprotective effects

Chemical Reactivity

The chemical reactivity of 7-(3-Methoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidine-5-carboxylic acid can be summarized as follows:

  • Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.

  • Reduction: Sodium borohydride is typically employed for reduction reactions.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to facilitate further synthetic applications.

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